molecular formula C8H12O4 B6246083 methyl 2-(4-oxooxan-3-yl)acetate CAS No. 1783384-33-7

methyl 2-(4-oxooxan-3-yl)acetate

Cat. No.: B6246083
CAS No.: 1783384-33-7
M. Wt: 172.2
InChI Key:
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Description

Methyl 2-(4-oxooxan-3-yl)acetate is an organic compound with the molecular formula C8H12O4 It is a derivative of oxane (tetrahydropyran) and features a ketone group at the 4-position and an ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : One common method to synthesize methyl 2-(4-oxooxan-3-yl)acetate involves the esterification of 4-oxooxan-3-ylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    4-oxooxan-3-ylacetic acid+methanolH2SO4methyl 2-(4-oxooxan-3-yl)acetate+H2O\text{4-oxooxan-3-ylacetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-oxooxan-3-ylacetic acid+methanolH2​SO4​​methyl 2-(4-oxooxan-3-yl)acetate+H2​O

  • Industrial Production Methods: : Industrially, the compound can be produced using a continuous flow reactor to optimize the reaction conditions and yield. This method allows for better control over temperature and reaction time, leading to higher purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-(4-oxooxan-3-yl)acetate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: 4-oxooxan-3-ylacetic acid.

    Reduction: Methyl 2-(4-hydroxyoxan-3-yl)acetate.

    Substitution: Methyl 2-(4-oxooxan-3-yl)acetamide (with amines).

Scientific Research Applications

Chemistry

    Building Block: Methyl 2-(4-oxooxan-3-yl)acetate is used as a building block in organic synthesis for the preparation of more complex molecules.

    Catalysis: It can serve as a ligand or intermediate in catalytic reactions.

Biology and Medicine

    Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals, particularly those targeting metabolic pathways involving esters and ketones.

    Biochemical Studies: It is used in studies to understand enzyme interactions with ester and ketone substrates.

Industry

    Materials Science: The compound is explored for its potential in creating novel materials with specific properties, such as polymers and resins.

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which methyl 2-(4-oxooxan-3-yl)acetate exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction. The molecular targets include esterases and reductases, which facilitate the conversion of the compound into its respective products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-hydroxyoxan-3-yl)acetate: Similar structure but with a hydroxyl group instead of a ketone.

    Ethyl 2-(4-oxooxan-3-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(4-oxotetrahydropyran-3-yl)acetate: Another name for the same compound, highlighting the tetrahydropyran ring.

Uniqueness

Methyl 2-(4-oxooxan-3-yl)acetate is unique due to its specific combination of functional groups (ketone and ester) and its oxane ring structure. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

1783384-33-7

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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